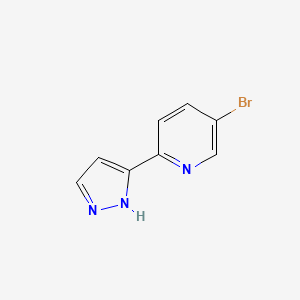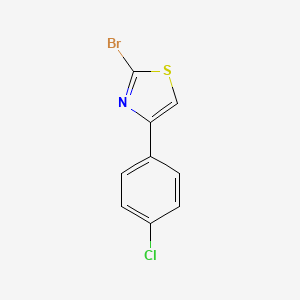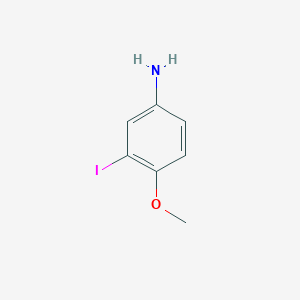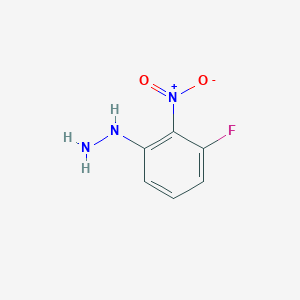
(3-Fluoro-2-nitrophenyl)hydrazine
説明
(3-Fluoro-2-nitrophenyl)hydrazine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insight into the chemistry of similar hydrazine derivatives. For instance, hydrazine derivatives are known to be key precursors in the synthesis of various energetic materials, as indicated by the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, which is used to produce hexanitrazobenzene, a high-performance energetic material . Additionally, the photochemistry of fluorophenyl azides, which can produce hydrazines upon photolysis, suggests that (3-Fluoro-2-nitrophenyl)hydrazine could potentially be synthesized or involved in similar photochemical reactions .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the condensation of appropriate precursors. For example, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine was achieved through the condensation of picryl chloride with hydrazine hydrate in methanol at moderate temperatures . This suggests that (3-Fluoro-2-nitrophenyl)hydrazine could potentially be synthesized through a similar condensation reaction, possibly involving a fluoro-nitrophenyl chloride and hydrazine hydrate.
Molecular Structure Analysis
While the molecular structure of (3-Fluoro-2-nitrophenyl)hydrazine is not directly discussed, the structure of related compounds can be characterized using spectroscopic methods such as IR and 1H NMR . These techniques could be applied to determine the molecular structure of (3-Fluoro-2-nitrophenyl)hydrazine, including the identification of functional groups and the confirmation of the molecular framework.
Chemical Reactions Analysis
The chemical reactions of hydrazine derivatives can vary widely. In the case of fluorophenyl azides, photolysis in the presence of diethylamine can lead to the formation of hydrazines or azepines, depending on the substitution pattern of the fluorophenyl azides . This indicates that (3-Fluoro-2-nitrophenyl)hydrazine could also undergo photolysis to yield various reaction products. Additionally, the reaction of hydrazine with nitrous acid to form fluorescent derivatives, as seen with 4-hydroxyphenethylamine compounds, suggests that (3-Fluoro-2-nitrophenyl)hydrazine might also react with nitrous acid under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives can be influenced by their molecular structure. For instance, the energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, such as velocity of detonation, were found to be superior to other energetic materials, indicating that the nitro and hydrazine functional groups contribute significantly to its performance . Although the specific properties of (3-Fluoro-2-nitrophenyl)hydrazine are not provided, it can be inferred that the presence of the fluoro and nitro groups would similarly affect its physical and chemical properties, potentially making it a candidate for energetic material applications or as a fluorescent labeling agent .
科学的研究の応用
Analysis of Genotoxic Impurities
(3-Fluoro-2-nitrophenyl)hydrazine, as part of the broader hydrazine family, is scrutinized for its role as a genotoxic impurity in pharmaceuticals. Elder, Snodin, and Teasdale (2011) highlighted the analytical approaches to control such impurities due to concerns over their potential genotoxicity. The study underscores the diversity of analytical techniques, including HPLC, GC, and IC, often necessitating derivatization to detect and quantify these compounds effectively. This underscores the critical importance of robust analytical methods to ensure pharmaceutical safety and compliance (Elder et al., 2011).
Carcinogenic Properties
Hydrazines, including derivatives like (3-Fluoro-2-nitrophenyl)hydrazine, are studied extensively for their carcinogenic potential. Research by Tóth (2000, 1994, 1996) extensively reviews the natural occurrence, synthetic production, and the carcinogenic risk of hydrazines. These studies collectively indicate that hydrazines, both natural and synthetic, pose significant environmental and health risks due to their carcinogenic properties. The review by Tóth (2000) suggests that the broad class of hydrazines, given their prevalence in various environmental and industrial contexts, warrants further investigation for their long-term impact on human health (Tóth, 2000; Tóth, 1994).
Hypergolic Propellants
The application of hydrazine derivatives, including (3-Fluoro-2-nitrophenyl)hydrazine, in hypergolic propellants is another area of research. Davis and Yilmaz (2014) reviewed the literature on hypergolic fuel systems, emphasizing efforts to minimize risks associated with toxic propellants like hydrazine. Their study points to the trend of replacing hydrazine with less toxic formulations, such as high-purity hydrogen peroxide, highlighting ongoing research into safer, more efficient hypergolic propellants (Davis & Yilmaz, 2014).
Safety And Hazards
特性
IUPAC Name |
(3-fluoro-2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(9-8)6(4)10(11)12/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXBMWBKJEDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-nitrophenyl)hydrazine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


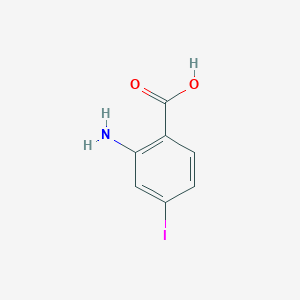
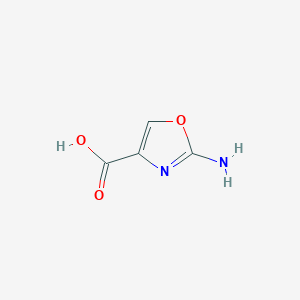

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)

